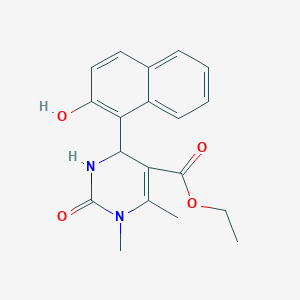

Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-hydroxynaphthalen-1-yl substituent at the 4-position of the pyrimidine ring. The presence of the naphthol group distinguishes it from simpler aryl-substituted analogs, conferring enhanced steric bulk and π-conjugation, which may influence its electronic properties, solubility, and biological interactions .

The synthesis of such derivatives typically follows the Biginelli condensation, involving a one-pot reaction of aldehydes, β-ketoesters, and urea/thiourea under acidic conditions .

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

ethyl 6-(2-hydroxynaphthalen-1-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H20N2O4/c1-4-25-18(23)15-11(2)21(3)19(24)20-17(15)16-13-8-6-5-7-12(13)9-10-14(16)22/h5-10,17,22H,4H2,1-3H3,(H,20,24) |

InChI Key |

JKXIPRSPSBTEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC3=CC=CC=C32)O)C)C |

solubility |

>51.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation reaction of 2-hydroxynaphthalene-1-carbaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the tetrahydropyrimidine moiety can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous acid or base, followed by reaction with nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular processes . In anticancer research, it may interfere with DNA polymerase, inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other ethyl tetrahydropyrimidine carboxylates, focusing on substituents, synthetic routes, conformational features, and biological activities.

Table 1: Structural and Functional Comparison of Ethyl Tetrahydropyrimidine Carboxylate Derivatives

Structural and Electronic Differences

- Substituent Effects : The 2-hydroxynaphthalen-1-yl group introduces significant steric hindrance and extended π-conjugation compared to phenyl or fluorophenyl derivatives. This may reduce solubility in polar solvents but enhance interactions with aromatic biological targets (e.g., enzymes or receptors) .

- Oxo vs. Thioxo Groups: The oxo group (C=O) in the target compound contrasts with thioxo (C=S) analogs (e.g., ).

Conformational Analysis

The dihydropyrimidinone ring typically adopts a flattened boat conformation, as observed in crystallographic studies of related compounds (e.g., ). The bulky naphthol group in the target compound may induce distinct puckering dynamics, though specific data are unavailable in the evidence. General ring-puckering analysis methods (e.g., Cremer-Pople coordinates) could be applied for detailed study .

Biological Activity

Ethyl 4-(2-hydroxynaphthalen-1-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process can include the formation of the tetrahydropyrimidine ring followed by the introduction of the naphthalene moiety. Various methods have been reported in the literature, showcasing different yields and purity levels.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 256 µg/mL |

| Similar pyrimidine derivatives | S. aureus | 256 µg/mL |

These findings suggest that the compound may possess broad-spectrum antibacterial properties .

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may also have anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by affecting various signaling pathways. A notable study highlighted that such compounds could stimulate cross-talk between ER stress and MAPK pathways in breast cancer cells .

Case Studies

A recent case study focused on the effects of this compound on human cancer cell lines. The study demonstrated that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers compared to control groups. The mechanism was attributed to oxidative stress induction and mitochondrial dysfunction.

Research Findings

Research has identified several mechanisms through which this compound may exert its biological effects:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

- Apoptotic Pathways : It activates caspases and other apoptotic factors leading to programmed cell death in cancer cells.

- Oxidative Stress : The compound enhances reactive oxygen species (ROS) production in cells, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.